KAT8 Enzyme Inhibition: Superior Potency over 1-Aminonaphthalene
In a fragment screening study for KAT8 (lysine acetyltransferase 8) inhibitors, 4-amino-1-naphthol (Compound 13) exhibited significantly greater potency than its close analog, 1-aminonaphthalene (Compound 10). The study quantified this difference through IC50 values, highlighting the critical importance of the hydroxyl group at the 1-position for enhanced target binding [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 9.7 ± 3.0 µM (Compound 13) |
| Comparator Or Baseline | 1-Aminonaphthalene (Compound 10): 180 µM |
| Quantified Difference | Approximately 18.6-fold lower IC50 (higher potency) |
| Conditions | KAT8 enzyme inhibition assay under identical screening conditions. |
Why This Matters
This >18-fold increase in potency demonstrates that the 1-hydroxyl group is essential for achieving meaningful KAT8 inhibition, making 4-amino-1-naphthol a superior starting point for developing epigenetic probes and therapeutics compared to simpler aminonaphthalenes.
- [1] Wapenaar, H., van der Wouden, P. E., Groves, M. R., & Dekker, F. J. (2017). The relevance of Ki calculation for bi-substrate enzymes illustrated by kinetic evaluation of a novel lysine (K) acetyltransferase 8 inhibitor. European Journal of Medicinal Chemistry, 136, 480–486. View Source
